2-Bromo-1-methoxypropane chemical properties
2-Bromo-1-methoxypropane chemical properties
An In-Depth Technical Guide to 2-Bromo-1-methoxypropane: Properties, Synthesis, and Applications
Introduction
2-Bromo-1-methoxypropane (CAS No. 22461-48-9) is a bifunctional aliphatic ether that serves as a valuable intermediate in various fields of chemical research and development.[1] Its structure, featuring a bromine atom on the secondary carbon and a methoxy group on the adjacent primary carbon, provides two distinct reactive sites, making it a versatile building block for the synthesis of more complex molecules.[1] This guide offers a comprehensive overview of the chemical and physical properties, synthesis, reactivity, applications, and safety protocols associated with 2-Bromo-1-methoxypropane, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 2-Bromo-1-methoxypropane is fundamental for its application and characterization in a laboratory setting.
Table 1: Physicochemical Properties of 2-Bromo-1-methoxypropane
| Property | Value | Source |
| IUPAC Name | 2-bromo-1-methoxypropane | [2][3] |
| CAS Number | 22461-48-9 | [1][2][3] |
| Molecular Formula | C₄H₉BrO | [1][2] |
| Molecular Weight | 153.02 g/mol | [1][2] |
| Appearance | Colorless to yellow liquid | [3] |
| Purity | Typically ≥95% | [3] |
| LogP | 1.41620 | [4] |
| PSA | 9.23000 | [4] |
| SMILES | CC(Br)COC | [2] |
| InChIKey | PBHYCZIZMTYKAS-UHFFFAOYSA-N | [2] |
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and purity assessment of 2-Bromo-1-methoxypropane.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals, including a doublet for the methyl protons adjacent to the bromine-bearing carbon and a triplet for the methoxy protons.[1]
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¹³C NMR Spectroscopy: Due to the molecule's asymmetry, four distinct signals are expected in the ¹³C NMR spectrum, corresponding to the four unique carbon environments. The carbon attached to the electronegative bromine atom will be shifted downfield, as will the carbons of the methoxy group.
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Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity (M+ and M+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Synthesis of 2-Bromo-1-methoxypropane
The primary synthetic route to 2-Bromo-1-methoxypropane involves the electrophilic bromination of 1-methoxypropane.[1] The methoxy group, being an electron-donating group, directs the bromination to the adjacent secondary carbon (position 2).[1]
Experimental Protocol: Synthesis via Bromination of 1-Methoxypropane
This protocol describes a representative procedure for the synthesis of 2-Bromo-1-methoxypropane.
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Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1-methoxypropane in a suitable inert solvent such as dichloromethane or carbon tetrachloride.
-
Bromination: Cool the solution in an ice bath. Slowly add an equimolar amount of a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, from the dropping funnel. The slow addition and cooling are crucial to control the exothermicity of the reaction and minimize side-product formation.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench any remaining bromine with a solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure 2-Bromo-1-methoxypropane.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 2-Bromo-1-methoxypropane.
Chemical Reactivity and Synthetic Utility
The dual functionality of 2-Bromo-1-methoxypropane makes it a versatile reagent in organic synthesis.
Nucleophilic Substitution Reactions
The bromine atom at the secondary carbon is a good leaving group, making the compound susceptible to nucleophilic substitution reactions (SN1 and SN2).[1] A variety of nucleophiles, such as hydroxides, cyanides, and amines, can displace the bromide to form new carbon-heteroatom bonds, leading to the synthesis of alcohols, nitriles, and amines, respectively.[1] The choice of solvent and nucleophile can influence the reaction pathway. Polar aprotic solvents and strong nucleophiles favor the SN2 mechanism, while polar protic solvents and weaker nucleophiles can promote an SN1 pathway through a secondary carbocation intermediate.
Elimination Reactions
In the presence of a strong, sterically hindered base, 2-Bromo-1-methoxypropane can undergo an E2 elimination reaction to form 1-methoxyprop-1-ene or 1-methoxyprop-2-ene.[1]
Diagram of Key Reaction Pathways
Caption: Major reaction pathways of 2-Bromo-1-methoxypropane.
Applications in Research and Development
2-Bromo-1-methoxypropane is primarily utilized as an intermediate in the synthesis of more complex organic molecules.[1]
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Pharmaceutical Research: It is employed in the development of novel therapeutic agents.[1] Studies have suggested its potential as a precursor for compounds with anticholinesterase activity, which is relevant in the research of neurodegenerative diseases.[1] The introduction of bromine into molecular structures is a known strategy in drug design to enhance properties such as potency and metabolic stability.[5][6]
-
Material Science: This compound can be used in the preparation of specialized polymers, where its incorporation can improve material characteristics like thermal stability.[1]
-
Biological Studies: As an alkylating agent, it has been used in biological studies for enzyme inhibition and protein modification by interacting with nucleophilic sites on biomolecules.[1]
Safety, Handling, and Storage
Proper handling and storage of 2-Bromo-1-methoxypropane are essential to ensure laboratory safety.
GHS Hazard Information
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Pictograms:
-
GHS02: Flammable
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GHS06: Toxic
-
GHS07: Harmful/Irritant
-
-
Hazard Statements:
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area, preferably under a chemical fume hood.[7]
-
Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[8][9]
-
Wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[8][9]
-
Avoid breathing vapors, mist, or gas.[7]
Storage
-
Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[8][10][11]
-
For optimal stability, storage at 2-8°C is recommended.[1]
References
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Chemical Properties of 1-Bromo-2-methoxypropene - Cheméo. (n.d.). Retrieved from [Link]
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Propane, 1-bromo-2-methyl- - the NIST WebBook. (n.d.). Retrieved from [Link]
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13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]
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The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives - ResearchGate. (2025-08-09). Retrieved from [Link]
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Figure 1: Structure of 2-Bromo-1-methoxypropane with non-equivalent protons labeled.
